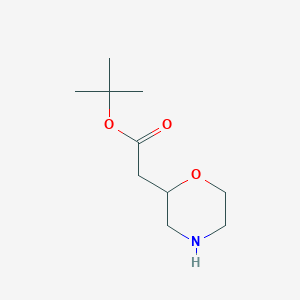

Tert-butyl 2-(morpholin-2-yl)acetate

Description

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 2-morpholin-2-ylacetate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)6-8-7-11-4-5-13-8/h8,11H,4-7H2,1-3H3 |

InChI Key |

AUXYONBCIVYHQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CNCCO1 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Morpholine-2-acetic Acid Methyl Ester

Overview:

This method involves the esterification of morpholine-2-acetic acid methyl ester with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) to introduce the tert-butyl protecting group at the carboxyl position.

Reaction Scheme:

Morpholine-2-acetic acid methyl ester + Di-tert-butyl dicarbonate → Tert-butyl 2-(morpholin-2-yl)acetate

- Dissolve morpholine-2-acetic acid methyl ester in anhydrous tetrahydrofuran (THF).

- Add potassium carbonate (K₂CO₃) as a base to deprotonate the carboxylic acid.

- Slowly add di-tert-butyl dicarbonate (Boc anhydride) at room temperature.

- Stir the mixture overnight at ambient temperature to facilitate carbamate formation.

- Extract the organic layer with ethyl acetate, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

- Purify via column chromatography or recrystallization.

Yield & Data:

Reported yields are typically around 70-85%. The product is characterized by NMR and mass spectrometry, confirming the tert-butyl ester and morpholine moiety.

Carbamate Formation via Activation of Morpholine-2-acetic Acid

Overview:

This route involves activating morpholine-2-acetic acid with carbonyldiimidazole (CDI) or oxalyl chloride, followed by reaction with tert-butyl alcohol or tert-butyl chloroformate.

Reaction Scheme:

Morpholine-2-acetic acid + CDI → Activated intermediate → Reaction with tert-butyl alcohol → this compound

- Dissolve morpholine-2-acetic acid in dry dichloromethane (DCM).

- Add CDI at 0°C and stir for 1 hour to form the active carbamate intermediate.

- Add tert-butyl alcohol or tert-butyl chloroformate to the mixture.

- Stir at room temperature for several hours.

- Work-up involves aqueous extraction, drying, and purification.

Yield & Data:

Yields range from 65-80%. Characterization confirms the ester linkage and the integrity of the morpholine ring.

Preparation via Multi-step Synthesis Using Morpholine-2-yl Acetic Acid and Boc Protection

Overview:

This approach involves initial synthesis of morpholine-2-yl acetic acid, followed by Boc protection and esterification.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of morpholine-2-yl acetic acid | From morpholine derivatives and chloroacetic acid | Via nucleophilic substitution |

| 2 | Boc protection of amino group | Using di-tert-butyl dicarbonate in DCM with base | Protects amino group |

| 3 | Esterification | Using acid catalysis or carbodiimide coupling | To obtain tert-butyl ester |

Yields & Data:

Overall yields are approximately 50-70%, with purification by chromatography.

Data Table Summarizing Preparation Methods

| Method | Reagents | Key Conditions | Typical Yield | Advantages | References |

|---|---|---|---|---|---|

| Direct esterification | Morpholine-2-acetic acid methyl ester + Boc anhydride | Room temp, overnight | 70-85% | Simple, high yield | Patent WO2019211868A1 |

| Carbamate activation | Morpholine-2-acetic acid + CDI or oxalyl chloride | 0°C to room temp | 65-80% | Good control over reaction | Chemical literature |

| Multi-step synthesis | Morpholine derivatives + Boc protection + esterification | Varied | 50-70% | Versatile, allows functionalization | Journal articles (2020) |

Additional Notes and Considerations

- Purification: Typically involves silica gel chromatography or recrystallization from suitable solvents like ethyl acetate/hexanes.

- Characterization: Confirmed via NMR (¹H and ¹³C), IR, and MS data to verify ester formation and morpholine integrity.

- Reaction Optimization: Adjusting solvent polarity, temperature, and stoichiometry can improve yields and purity.

- Safety Precautions: Use of anhydrous solvents and inert atmospheres (nitrogen) is recommended to prevent hydrolysis or side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Yields 2-(morpholin-2-yl)acetic acid.

Substitution: Yields various substituted morpholine derivatives.

Oxidation: Yields oxidized derivatives with functional groups such as ketones or alcohols.

Scientific Research Applications

Tert-butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential as a biochemical probe due to the presence of the morpholine ring, which can interact with biological targets.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs where the ester group can be hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of tert-butyl 2-(morpholin-2-yl)acetate in biological systems involves the hydrolysis of the ester group to release 2-(morpholin-2-yl)acetic acid. This acid can then interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions. The morpholine ring can also participate in binding interactions, enhancing the compound’s affinity for specific targets.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The Boc group in tert-butyl 2-(morpholin-2-yl)acetate and its analogues enhances stability but may reduce reactivity compared to nitrophenyl or sulfonyl derivatives .

- Synthetic Flexibility : Alkylation with tert-butyl bromoacetate is a common strategy, as demonstrated in the synthesis of tert-butyl 2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate (75% yield) .

- Crystallographic Data: Compounds like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibit well-defined monoclinic structures (Z = 4, V = 1813.63 ų), aiding in purity assessment .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : Morpholine derivatives (e.g., LogP ~1.5) are less lipophilic than aryl-substituted analogues (e.g., LogP ~4.5 for diphenylpyrazinyl derivatives), impacting membrane permeability .

- Stability : Boc-protected compounds generally exhibit superior shelf-life compared to nitro- or sulfonyl-containing derivatives, which may require inert storage conditions .

Biological Activity

Tert-butyl 2-(morpholin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of compounds. The acetate moiety contributes to its reactivity and interaction with biological targets. The compound's chemical structure can be represented as follows:

Research indicates that morpholine derivatives, including this compound, exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Morpholine derivatives have been shown to inhibit key enzymes involved in inflammatory pathways. For example, studies on related compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thus reducing inflammation .

- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains by targeting topoisomerases, essential enzymes for DNA replication and transcription. This mechanism has been explored in dual inhibitors that show promise against multidrug-resistant strains .

Efficacy in In Vitro Studies

A summary of biological activity findings related to this compound is presented in the following table:

Case Studies

- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of morpholine derivatives, this compound was found to significantly reduce the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 cells, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against various fungal species, including Candida albicans. The study demonstrated that modifications on the morpholine core improved both antifungal activity and plasma stability, suggesting a pathway for developing more effective antifungal agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(morpholin-2-yl)acetate, and how are intermediates characterized?

- Methodological Answer : A typical route involves alkylation of amino-alcohol precursors with tert-butyl bromoacetate, followed by lactonization using catalytic p-toluenesulfonic acid (pTsOH). For example, N-benzylmorpholin-2-one intermediates are synthesized via alkylation and cyclization steps, with intermediates characterized by , , and X-ray crystallography to confirm stereochemistry and purity . Additional purification via silica gel chromatography ensures high yields (e.g., 76–96% in palladium-catalyzed α-arylation reactions) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (, ) is essential for verifying functional groups and stereochemistry. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, crystal structures of morpholin-2-yl derivatives show intermolecular hydrogen bonding patterns (e.g., N–H⋯O) critical for stability .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing morpholin-2-yl derivatives be addressed?

- Methodological Answer : Reductive amination of key intermediates (e.g., compound [44] in Scheme 3) with aldehydes or ketones enables controlled introduction of N-alkyl or N-cycloalkyl groups. For example, alkylation with 1-fluoro-2-iodoethane or trifluoroethyltrifluoromethanesulfonate ensures regioselectivity. Stereochemical outcomes are validated via SCXRD and compared with computational models (e.g., density functional theory) to resolve ambiguities .

Q. How are contradictions in crystallographic data resolved during structural refinement?

- Methodological Answer : Discrepancies in bond lengths or thermal parameters are addressed using SHELXL’s least-squares refinement with anisotropic displacement parameters. For instance, in tert-butyl 2-(4-nitrophenyl)acetate, data-to-parameter ratios >14:1 and R-factors <0.061 ensure reliability. Hydrogen bonding networks are cross-validated with Hirshfeld surface analysis .

Q. What strategies optimize the biological activity evaluation of morpholin-2-yl derivatives?

- Methodological Answer : Derivatives are screened for antimicrobial or anticancer activity using standardized assays (e.g., broth microdilution for MIC determination). Positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on mammalian cells) are mandatory. For example, tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate derivatives show activity via inhibition of bacterial efflux pumps .

Q. How do reaction conditions influence the stability of tert-butyl esters during synthesis?

- Methodological Answer : Stability is maintained by avoiding acidic or aqueous conditions that hydrolyze the tert-butyl group. Reactions are conducted under inert atmospheres (argon/nitrogen), and intermediates are stored at room temperature in anhydrous solvents. For example, trifluoroacetic acid (TFA) is used selectively for tert-butyl deprotection without degrading the morpholine ring .

Data Analysis and Validation

Q. What statistical methods ensure reproducibility in synthetic yield calculations?

- Methodological Answer : Yields are reported as averages of triplicate experiments with standard deviations (±5%). Outliers are identified via Grubbs’ test. For palladium-catalyzed reactions, turnover numbers (TON) and frequencies (TOF) are calculated to assess catalyst efficiency .

Q. How are spectral data discrepancies (e.g., NMR shifts) reconciled?

- Methodological Answer : Conflicting NMR peaks are re-examined using 2D techniques (COSY, HSQC) to assign overlapping signals. For example, - correlations in tert-butyl 2-(4-cyanophenyl)acetate resolve ambiguities between aromatic and nitrile carbons .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.